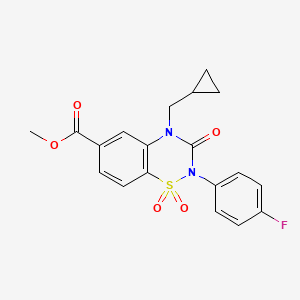![molecular formula C20H19N5O4S B6452373 6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549026-75-5](/img/structure/B6452373.png)
6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzoxazole ring, a pyrrole ring, and a pyridine ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzoxazole ring could be formed through a cyclization reaction, while the pyrrole and pyridine rings could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole ring is a heterocyclic ring that contains a nitrogen and an oxygen atom, while the pyrrole and pyridine rings are nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole, pyrrole, and pyridine rings could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activity
Imidazole derivatives have demonstrated significant antibacterial and antimycobacterial properties. Researchers have explored the potential of this compound as a novel antimicrobial agent. Its structural features may allow for targeted interactions with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death .
Anti-Inflammatory Effects
The 1,3-diazole ring system has been associated with anti-inflammatory activity. Investigations into the anti-inflammatory potential of this compound could reveal insights into its mechanism of action and its suitability for therapeutic use in inflammatory conditions .
Antitumor Properties
Certain imidazole derivatives exhibit antitumor effects by interfering with cancer cell proliferation, apoptosis, or angiogenesis. Further studies are warranted to explore whether this compound possesses similar antitumor activity .
Antidiabetic Applications
Imidazole-containing compounds have been investigated for their potential in managing diabetes. Their ability to modulate glucose metabolism, insulin sensitivity, or pancreatic function makes them interesting candidates for further exploration .
Antioxidant Activity
The presence of imidazole rings often correlates with antioxidant properties. Researchers could explore whether this compound scavenges free radicals, protecting cells from oxidative stress .
Antiviral Potential
Given the global importance of antiviral agents, evaluating this compound’s efficacy against specific viruses (such as herpesviruses or influenza) could be valuable .
Ulcerogenic Activity
Imidazole derivatives have been studied for their ulcerogenic effects. Investigating whether this compound exhibits such activity could provide insights into its safety profile .
Other Applications
Beyond the mentioned fields, researchers might explore additional applications, such as its role in DNA-based structures, histamine modulation, or its potential as a building block for drug development .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-23-16-8-15(3-4-18(16)29-20(23)26)30(27,28)25-7-6-14-11-24(12-17(14)25)19-5-2-13(9-21)10-22-19/h2-5,8,10,14,17H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJWNUKUZTZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452300.png)
![2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6452302.png)
![2-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6452310.png)
![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B6452319.png)
![3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452335.png)
![5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6452336.png)
![3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6452343.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B6452344.png)
![N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide](/img/structure/B6452349.png)
![3-{2-oxo-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452355.png)
![N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B6452358.png)
![3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452361.png)
![2-(4-acetylphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6452363.png)
